N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is a complex organic compound that features a naphthalene ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Attachment of the Naphthalene Group: The naphthalene group is introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethyl halide reacts with the piperidine derivative.
Introduction of the Pyrimidine Group: The pyrimidine ring is attached through an etherification reaction, where a pyrimidin-2-ol reacts with the piperidine derivative under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases. Its interactions with biological targets can provide insights into the mechanisms of action of potential therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-ylmethyl)-3-(pyridin-2-yloxy)piperidine-1-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide is unique due to the specific arrangement of its functional groups. This unique structure confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, with CAS number 2034621-27-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
The molecular formula for this compound is C21H22N4O2 with a molecular weight of 362.4 g/mol. Its structural characteristics include a piperidine core substituted with a naphthalenylmethyl group and a pyrimidinyl ether, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed based on structure-activity relationship (SAR) studies:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which are critical in signaling pathways related to cancer progression and cell proliferation.
- Antiviral Activity : Similar structures have exhibited antiviral properties against multiple viruses, suggesting that this compound may also possess similar capabilities.
- Neuroprotective Effects : Compounds with a piperidine structure often demonstrate neuroprotective effects, indicating potential applications in neurodegenerative diseases.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound showed IC50 values ranging from 10 to 20 µM against human liver cancer cell lines (HepG2) .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6b | HepG2 | 11.3 | Apoptosis induction |
Similar Compound A | MCF7 | 15.0 | Cell cycle arrest |
Similar Compound B | A549 | 18.5 | Inhibition of proliferation |
Antiviral Activity
Research has indicated that compounds structurally related to this compound can inhibit viral replication in vitro. For instance, studies reported effective inhibition against the hepatitis C virus (HCV) and influenza strains with IC50 values below 20 µM .
Case Study 1: Anticancer Potential
A study conducted by researchers focused on the anticancer properties of related piperidine derivatives. They found that substituents on the piperidine ring significantly influenced cytotoxic activity against various cancer types. The study concluded that the introduction of electron-donating groups enhanced the compound's efficacy .
Case Study 2: Antiviral Efficacy
Another investigation evaluated the antiviral properties of pyrimidine derivatives, revealing that modifications at the N-position significantly improved activity against respiratory viruses. This suggests that this compound could be optimized for enhanced antiviral effects .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(24-14-17-8-3-7-16-6-1-2-10-19(16)17)25-13-4-9-18(15-25)27-20-22-11-5-12-23-20/h1-3,5-8,10-12,18H,4,9,13-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTATDBDSACQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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